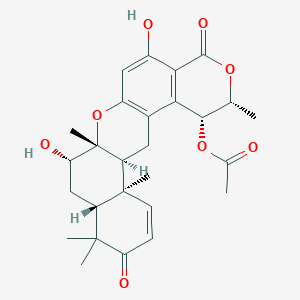
クロドリマニンB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrodrimanin B is a meroterpenoid, a metabolite of a fungus . It is a potent, non-open-channel-blocking antagonist on B. mori GABAR RDL . It shows insecticidal activity and has been found in Talaromyces species .
Synthesis Analysis
Meroterpenoids, including Chrodrimanin B, possess intriguing structural features and relevant biological activities . Novel enzymes are involved in the biosynthesis of meroterpenoids with unique structures . Biomimetic synthesis and synthetic biology enable the construction and manufacturing of complex meroterpenoids .Molecular Structure Analysis
The molecular formula of Chrodrimanin B is C27H32O8 . It has a molecular weight of 484.54 . The structure of Chrodrimanin B was suggested to contain five rings, in association with eight olefinic carbons and three carboxyl groups .Chemical Reactions Analysis
Chrodrimanin B exhibits much weaker blocking action on human α1β2γ2 GABAR compared to RDL . It shows competitive actions at low concentrations and non-competitive actions at higher concentrations on B. mori GABAR RDL .Physical And Chemical Properties Analysis
Chrodrimanin B is a colorless solid . It has a molecular weight of 484.54 . The IR absorption bands indicated the existence of hydroxyl and ester groups .科学的研究の応用
がん治療薬
クロドリマニンB: は、胃がんの標的療法開発のための潜在的なスキャフォールド化合物として特定されています。 研究によると、この化合物はMKN-45胃がん細胞株を選択的に阻害し、がん研究におけるその有用性を示唆しています {svg_1}.
殺虫特性
この化合物は、顕著な殺虫特性を示すことが証明されています。 飼育試験で、This compoundは10 μg/gのLD50を示し、天然殺虫剤としての可能性を示しています {svg_2}.
海洋由来菌類の代謝
This compound: は、アスペルギルス属などの海洋由来菌類の産物であり、海洋菌類の代謝とその新規な生物活性化合物の産生可能性に対する理解に貢献しています {svg_3}.
構造生物学
この化合物の構造は、NMRや質量分析などの手法を用いて解明され、X線結晶構造解析とECD計算によって絶対配置が決定されました。 これは、構造生物学における複雑な分子構造の探求に役立ちます {svg_4}.
生合成経路の解明
This compoundの生合成遺伝子クラスターは、ペニシリウム・ベルルコロサムで発見されました。 その生合成を理解することは、合成生物学の応用において重要であり、このような経路を他の生物で再構成することができます {svg_5}.
天然物化学
天然物として、This compoundの単離と特性評価は、天然物化学の分野に貢献しています。天然物化学は、自然から得られた化合物をさまざまな用途のために発見し、利用することを目指しています {svg_6}.
作用機序
Target of Action
Chrodrimanin B, a meroterpenoid fungal metabolite, primarily targets the GABA receptor RDL in insects . The GABA receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission .
Mode of Action
Chrodrimanin B acts as a potent, non-open-channel-blocking antagonist on the GABA receptor RDL . It has been found to completely block the γ-aminobutyric acid (GABA)-induced current when delivered at 1 μM for 1 min prior to co-application with transmitter GABA . Chrodrimanin B attenuates the peak current amplitude of the GABA response of RDL with an IC50 of 1.66 nM . It shows high-affinity competitive action and a lower affinity non-competitive action .
Biochemical Pathways
The complete biosynthetic pathway of Chrodrimanin B has been elucidated by heterologous reconstitution of its biosynthesis in Aspergillus oryzae, as well as by in vitro characterizations of selected enzymes . The biosynthetic gene cluster of Chrodrimanin B was discovered in Penicillium verruculosum TPU1311 .
Result of Action
Chrodrimanin B is known to paralyze silkworm (Bombyx mori) larvae . It shows approximately 1,000-fold lower blocking action on human α1β2γ2 GABAR compared to RDL, thus indicating its selective action on insect GABARs .
Action Environment
Chrodrimanin B was first isolated from the fermentation broth of a marine-derived fungus Aspergillus sp. collected from the South China Sea . .
将来の方向性
Marine-derived fungi, including the Aspergillus sp. from which Chrodrimanin B was isolated, have been recognized as a potential source of structurally novel and biologically potent metabolites . This suggests that further exploration of marine fungi could lead to the discovery of new bioactive secondary metabolites.
生化学分析
Biochemical Properties
Chrodrimanin B plays a crucial role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors. It selectively inhibits the GABA receptor RDL in insects, with an inhibition concentration (IC50) of 1.13 nanomolar, while showing significantly less inhibition of human GABA receptors (IC50 of 1.48 micromolar) . This selective inhibition suggests that Chrodrimanin B interacts with specific binding sites on the GABA receptor, leading to its potent insecticidal activity.
Cellular Effects
Chrodrimanin B exerts various effects on different cell types and cellular processes. In insect cells, it disrupts normal cell signaling pathways by inhibiting GABA receptors, leading to impaired neurotransmission and eventual cell death . This disruption in cell signaling can affect gene expression and cellular metabolism, ultimately leading to the insecticidal properties observed. In mammalian cells, the effects are less pronounced due to the lower affinity of Chrodrimanin B for human GABA receptors.
Molecular Mechanism
The molecular mechanism of action of Chrodrimanin B involves its binding to the GABA receptor RDL in insects. This binding inhibits the receptor’s normal function, preventing the flow of chloride ions into the cell and disrupting the inhibitory signaling pathway . This disruption leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect. The selective inhibition of insect GABA receptors over human receptors is due to differences in the receptor structure between species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chrodrimanin B have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that Chrodrimanin B can have lasting effects on cellular function, particularly in insect models, where prolonged exposure leads to sustained inhibition of GABA receptors and continued disruption of cellular processes.
Dosage Effects in Animal Models
The effects of Chrodrimanin B vary with different dosages in animal models. At low doses, the compound effectively inhibits GABA receptors in insects, leading to its insecticidal effects . At higher doses, toxic effects can be observed, including neurotoxicity and potential adverse effects on non-target organisms. These threshold effects highlight the importance of precise dosing in the application of Chrodrimanin B as an insecticide.
Metabolic Pathways
Chrodrimanin B is involved in specific metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthetic pathway of Chrodrimanin B has been elucidated in Penicillium verruculosum, involving a series of enzymatic reactions that convert precursor molecules into the final product . These enzymes include various oxidases and transferases that facilitate the formation of the meroterpenoid structure. The compound’s metabolism also involves interactions with cofactors that influence its stability and activity.
Transport and Distribution
Within cells and tissues, Chrodrimanin B is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the GABA receptors in insect nervous systems . The distribution of Chrodrimanin B can also affect its accumulation in specific tissues, influencing its overall efficacy and toxicity.
Subcellular Localization
Chrodrimanin B’s subcellular localization is primarily associated with its target sites, such as the GABA receptors in the cell membrane . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments. These modifications ensure that Chrodrimanin B reaches its target sites efficiently, enhancing its biological activity.
特性
IUPAC Name |
[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQKBALSPZQWQD-FWEFFTEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of Chrodrimanin B and how does it affect insects?
A1: Chrodrimanin B is a potent and selective blocker of insect gamma-aminobutyric acid (GABA)-gated chloride channels. [] It acts by binding to a specific site on the insect GABA receptors (GABARs), distinct from the binding site of the well-known insecticide fipronil. [] This binding inhibits the flow of chloride ions through the channel, disrupting nerve signaling in insects and ultimately leading to paralysis and death. []
Q2: How does the structure of Chrodrimanin B compare to other known insecticides, particularly fipronil, in relation to its activity?
A2: While both Chrodrimanin B and fipronil target insect GABARs, they interact with different binding sites. [] A specific double mutation in the GABAR RDL, known to confer resistance to fipronil, has minimal impact on the blocking action of Chrodrimanin B. [] This suggests a distinct mode of action and a potential for overcoming existing insecticide resistance mechanisms.
Q3: What is the significance of Chrodrimanin B's selectivity for insect GABARs?
A3: Chrodrimanin B demonstrates high selectivity for insect GABARs, exhibiting approximately 1,000-fold lower blocking activity on human α1β2γ2 GABAR compared to the insect RDL receptor. [] This selectivity is crucial for developing insecticides that effectively target pest species while minimizing potential risks to humans and other non-target organisms.
Q4: How has the biosynthesis of Chrodrimanin B been elucidated?
A4: Research has identified the biosynthetic gene cluster responsible for Chrodrimanin B production in the fungus Penicillium verruculosum TPU1311. [] The complete biosynthetic pathway was further elucidated through heterologous reconstitution in Aspergillus oryzae and in vitro characterization of key enzymes involved in the process. []
Q5: What are the potential applications of understanding Chrodrimanin B biosynthesis?
A5: Unraveling the biosynthetic pathway of Chrodrimanin B opens avenues for bioengineering and producing this potent insecticide through more sustainable and potentially cost-effective methods. [] This could involve engineering microorganisms to produce Chrodrimanin B or developing novel bio-based insecticides inspired by its structure and activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)
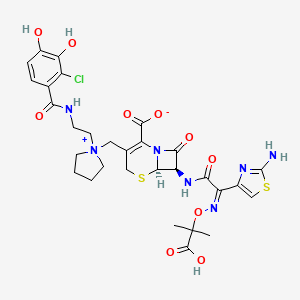
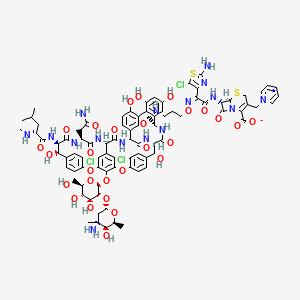

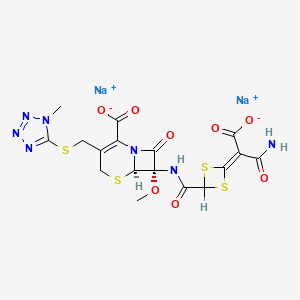
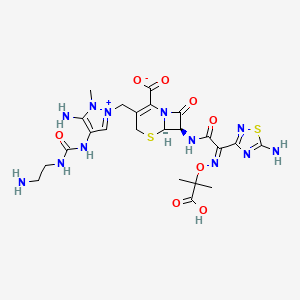
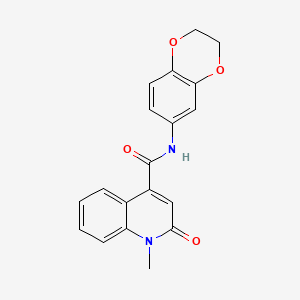


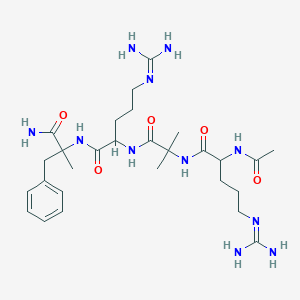
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)

